1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Overview
Description
1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole family . Triazoles are nitrogen-embedded heterocycles that have gained considerable attention in the pharmaceutical industry and academia . They are not found in nature but have a wide range of medicinal applications against various malignant cells, microorganisms, and viruses .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved through ‘click’ chemistry, which involves ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis
Triazoles are five-membered heterocycles embedded with three consecutive nitrogen atoms . They have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been extensively used as a linker and a functional moiety . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .Physical And Chemical Properties Analysis
Triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character . These properties enhance their aptitude and solubility to interact with biomolecular targets and make them highly stable to metabolic degradation .Scientific Research Applications
Synthesis and Chemical Properties
1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid and its derivatives demonstrate a wide range of applications in chemical synthesis, showcasing their versatility in the development of novel compounds and materials. For instance, efficient regioselective synthesis techniques have been developed to create 3,4,5-trisubstituted 1,2,4-triazoles, leveraging the electron-donating methoxy group for lateral metalation/functionalization. This process is crucial for the synthesis of various triazole derivatives, offering a pathway to phenol derivatives and expanding synthetic design flexibility (Mansueto et al., 2014). Additionally, the synthesis, structure, and properties of related compounds have been thoroughly studied, enabling the creation of novel materials with specific chemical properties for targeted applications (Shtabova et al., 2005).
Pharmacological Potential
Research into the pharmacological potential of triazole derivatives, including 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid, has shown promising results. The anticonvulsant activity of specific derivatives exceeds that of reference drugs, highlighting the potential for developing new therapeutic agents. Methods for the quality control and quantitative determination of these substances have been established, supporting their progression through drug development stages (Perekhoda, 2015).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial activities of triazole analogues have been extensively studied, demonstrating significant efficacy against human pathogenic bacteria. This research indicates the potential for developing new antibiotics or antibacterial agents based on triazole chemistry, which could be crucial in addressing the growing issue of antibiotic resistance (Nagaraj et al., 2018).
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJXIDIHIYINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424641 | |
Record name | 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |
CAS RN |
210159-13-0 | |
Record name | 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210159-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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